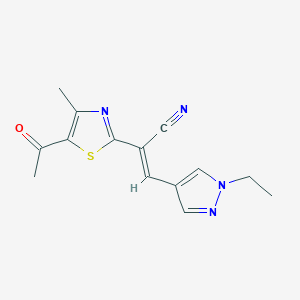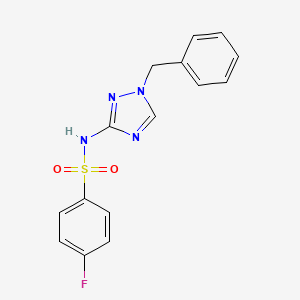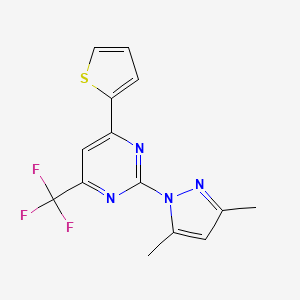![molecular formula C19H17ClN8O B14927064 N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927064.png)
N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~4~-[2-CHLORO-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, a cyclopropyl group, and a tetrazole moiety. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N4-[2-CHLORO-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-b]pyridine ring system.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, which involves the addition of a cyclopropyl moiety to the pyrazolo[3,4-b]pyridine core.
Attachment of the Tetrazole Moiety: The tetrazole group is introduced via a cycloaddition reaction, where an azide reacts with a nitrile to form the tetrazole ring.
Chlorination: The final step involves the chlorination of the phenyl ring to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This typically includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify optimal reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
N~4~-[2-CHLORO-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the tetrazole moiety, converting it to an amine or other reduced forms.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the tetrazole moiety, and various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N~4~-[2-CHLORO-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of N4-[2-CHLORO-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.
Modulate Receptors: The compound can interact with specific receptors on cell surfaces, modulating their signaling pathways and affecting cellular responses.
Induce Apoptosis: In cancer cells, the compound can induce apoptosis (programmed cell death) by activating specific apoptotic pathways.
Comparación Con Compuestos Similares
N~4~-[2-CHLORO-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrazolo[3,4-b]pyridine Derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
Tetrazole-Containing Compounds: Compounds with a tetrazole moiety exhibit similar chemical properties and biological activities.
Cyclopropyl-Substituted Compounds: These compounds have a cyclopropyl group, which imparts unique chemical and biological properties.
The uniqueness of N4-[2-CHLORO-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its combination of these functional groups, which contribute to its diverse chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C19H17ClN8O |
|---|---|
Peso molecular |
408.8 g/mol |
Nombre IUPAC |
N-[2-chloro-5-(tetrazol-1-yl)phenyl]-6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H17ClN8O/c1-10-17-13(8-15(11-3-4-11)22-18(17)27(2)24-10)19(29)23-16-7-12(5-6-14(16)20)28-9-21-25-26-28/h5-9,11H,3-4H2,1-2H3,(H,23,29) |
Clave InChI |
UGDOIWUGCIWXPX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=C(C=CC(=C4)N5C=NN=N5)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-bromophenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926993.png)
![methyl 4-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B14926998.png)
![1-benzyl-6-cyclopropyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927005.png)
![hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl[6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone](/img/structure/B14927012.png)
![2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14927013.png)
![4-chloro-1-[(4-chlorophenyl)methyl]-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole](/img/structure/B14927019.png)


![1-(methylsulfonyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]piperidine-3-carboxamide](/img/structure/B14927044.png)

![N-(2,4-dimethylphenyl)-3-[6-oxo-2-(propan-2-yl)-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B14927057.png)
![methyl 4-{[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B14927075.png)

![N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927079.png)
